molecular formula C5H6O2 B122968 4-Pentynoic acid CAS No. 6089-09-4

4-Pentynoic acid

Cat. No. B122968
CAS RN: 6089-09-4
M. Wt: 98.1 g/mol
InChI Key: MLBYLEUJXUBIJJ-UHFFFAOYSA-N
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Description

4-Pentynoic acid is a molecule of interest in various fields of chemistry and materials science due to its potential applications in creating functionalized polymers and other compounds. It serves as a precursor for 'clickable' polylactide, which allows for the introduction of a wide range of functional groups onto polymers through 'click' chemistry with organic azides . This functionalization can significantly alter the physicochemical properties of materials, such as polylactide, making 4-pentynoic acid a valuable compound for research and industrial applications.

Synthesis Analysis

The synthesis of 4-pentynoic acid and its derivatives has been approached through different methods. One study reports an economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid, a related compound, using commercially available and less hazardous starting materials compared to previous methods. This synthesis involves alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by a one-pot multi-step sequence including hydrolysis, decarboxylation, diazotization, and hydroxylation . Another study describes the synthesis of 4-pentenoic acid, a flavor compound, through the reaction of diethyl malonate with allyl chloride, followed by saponification and decarboxylation, achieving a yield of 53.2% .

Molecular Structure Analysis

The molecular structure of 4-pentynoic acid and its derivatives is crucial for their reactivity and the properties of the resulting materials. For instance, the synthesis of novel amino acids containing functional groups for bioorthogonal reactions, such as 4R-pentynoyl hydroxyproline, introduces an alkyne functional group within an amino acid that prefers compact conformations, which can be significant for peptide functionalization .

Chemical Reactions Analysis

4-Pentynoic acid can undergo various chemical reactions due to its functional groups. It has been successfully functionalized on iron oxide nanoparticles, which were modified with oleic acid to facilitate the attachment of 4-pentynoic acid. This functionalization is a potential alternative route for creating an acid anhydride from two carboxylic acids without a dehydrating agent . The ability to modify surfaces with 4-pentynoic acid opens up possibilities for creating materials with specific properties, such as enhanced stability or targeted reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-pentynoic acid derivatives are influenced by their molecular structure and the nature of their functional groups. For example, the synthesis of a silica hydride-based pentynoic acid stationary phase for high-performance liquid chromatography (HPLC) demonstrates the retention capabilities of both polar and non-polar compounds, depending on the mobile phase composition. This stationary phase exhibits hydrophobic and ionic/electrostatic interactions with analytes, and its performance can be adjusted by varying the pH of the mobile phase . Additionally, the synthesis of polymers like poly(4-methyl-2-pentyne) shows that the configuration of macromolecular chains affects the solubility and supramolecular organization of the resulting polymers .

Scientific Research Applications

  • Cu(I)-Catalyzed Intramolecular Cyclization in Aqueous Media :

    • Alkynoic acids, including 4-pentynoic acid derivatives, can undergo intramolecular cyclizations to enol lactones in Cu(I)-catalyzed cycloaddition reactions. This process is utilized in click chemistry for producing enol lactones or 1,2,3-triazole click products selectively (Mindt & Schibli, 2007).
  • Functionalization on Iron Oxide Nanoparticles :

    • A study explored the functionalization of 4-pentynoic acid on iron oxide nanoparticles, revealing how different concentrations of oleic acid prior to modification affect the successful attachment of 4-pentynoic acid. This functionalization approach offers an alternative route for creating acid anhydrides without dehydrating agents (Baharuddin et al., 2018).
  • Apoptosis Induction in Cancer Cells :

    • A chiral derivative of 4-pentynoic acid, (S)-2-pentyl-4-pentynoic acid, showed potential in inducing apoptosis in cancer cells, specifically in U937 histiocytic lymphoma cells and NB4 acute promyelocytic leukemia cells. This compound, characterized as a histone deacetylase (HDAC) inhibitor, demonstrated a higher apoptosis-inducing potential compared to valproic acid (Ivanova et al., 2013).
  • Synthesis of 'Clickable' Biodegradable Polylactide :

    • 2-Hydroxy-4-pentynoic acid, an intermediate towards ‘clickable’ polylactide, allows for the introduction of a broad range of functional groups onto polymers via click chemistry. This synthesis technique offers a safer and more economical approach to producing 2-hydroxy-4-pentynoic acid (Zhang et al., 2014).
  • Ruthenium-Catalyzed Alder Ene Type Reactions :

    • A study on the synthesis of alternaric acid, a fungal germination inhibitor, highlighted the use of 4-pentynoic acid in ruthenium-catalyzed addition of terminal alkenes with terminal alkynes. This process contributes to natural product synthesis, involving the formation of geometrically defined trisubstituted alkenes (Trost et al., 1998).
  • Preparation of Chlorolactones :

    • The chlorolactonization of alkenoic acids, including 4-pentynoic acid, with specific reagents has been studied, demonstrating an efficient method to produce chlorolactones, which are valuable in various chemical syntheses (Zhu et al., 2011).
  • Cognition-Enhancing Properties :

    • An analogue of valproic acid, 2-N-Pentyl-4-pentynoic acid, was found to enhance both spatial and avoidance learning and attenuate age-related neuroplastic decline in rats. This finding suggests potential applications in cognitive enhancement and the treatment of neurodegenerative diseases (Murphy et al., 2001).

Safety And Hazards

4-Pentynoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation . It should not get in eyes, on skin, or on clothing. Personal protective equipment/face protection should be worn when handling it. It should only be used under a chemical fume hood. It should not be breathed in and should not be ingested .

properties

IUPAC Name

pent-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYLEUJXUBIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209730
Record name 4-Pentynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pentynoic acid

CAS RN

6089-09-4
Record name 4-Pentynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6089-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pentynoic acid
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Record name 4-Pentynoic acid
Source EPA DSSTox
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Record name Pent-4-ynoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,520
Citations
JP Scannell, DL Pruess, TC Demny, F Weiss… - The Journal of …, 1971 - jstage.jst.go.jp
… L-~2-Amino-4-pentynoic acid was isolated from a streptomycete fermentation and shown to inhibit the growth of Bacillus subtilis in a chemically defined medium. This growth inhibition …
Number of citations: 62 www.jstage.jst.go.jp
JE Andrews, MT Ebron‐McCoy, U Bojic, H Nau… - …, 1997 - Wiley Online Library
We previously reported the in vitro differential stereoselective dysmorphogenic potential of the R(+) and S(−) enantiomers of 2n‐propyl‐4‐pentynoic acid (4‐yn‐VPA) in mice. To …
Number of citations: 24 onlinelibrary.wiley.com
W Ding, D Lim, Z Wang, Z Cai, G Liu, F Zhang, Z Feng - DNA repair, 2020 - Elsevier
… We demonstrated that lower dose of 2-hexyl-4-pentynoic acid (HPTA; 15 μM) has similar effects as 500 μM VPA in inhibiting breast cancer cell growth and sensitizing the tumor cells to …
Number of citations: 10 www.sciencedirect.com
C Ding, B Su, Q Li, W Ding, G Liu, Z Cai… - … /Genetic Toxicology and …, 2022 - Elsevier
… We thus hypothesized that 2-hexyl-4-pentynoic acid (HPTA), a novel HDACi, could sensitize TNBC to hydroxyurea (HU, a ribonucleotide reductase inhibitor). In the present study, we …
Number of citations: 3 www.sciencedirect.com
AA Baharuddin, BC Ang, NAA Hussein… - Materials Chemistry and …, 2018 - Elsevier
… Reaffirmation of a successful 4-pentynoic acid functionalization … of a successful 4-pentynoic acid functionalization which … is to successfully functionalize 4-pentynoic acid on iron oxide …
Number of citations: 36 www.sciencedirect.com
RS Hauck, MMA Elmazar, C Plum, H Nau - Toxicology letters, 1992 - Elsevier
The present study was designed to investigate whether there are pharmacokinetic reasons for the enantio-selective teratogenicity of R(+)-4-yn-VPA (low potency) and S(−)-4-yn-VPA (…
Number of citations: 30 www.sciencedirect.com
G Oczko - Journal of Molecular Structure, 2010 - Elsevier
… of the Eu(III)–4-pentynoic acid system are observed at 293 K … Ln(III)–4-pentynoic acid systems in both liquid and crystal … 4-Pentynoic acid (triple bond) is a stronger electrolyte than 4-…
Number of citations: 10 www.sciencedirect.com
RS Hauck, H Nau - Pharmaceutical research, 1992 - Springer
The teratogenic activities of R( +)- and S( – )-2-n-propyl-4-pentynoic acid (R and S-4-yn-VPA), the enantiomers of the highly teratogenic valproic acid (VPA) analogues (±)-4-yn-VPA, …
Number of citations: 46 link.springer.com
D Eikel, K Hoffmann, K Zoll, A Lampen, H Nau - Drug metabolism and …, 2006 - ASPET
… and its potential metabolite, S-2-pentyl-4-pentynoic acid. … for S-2-pentyl-4-pentynoic acid, but these effects were not … hypothetical metabolite S-2-penty-4-pentynoic acid (Table 4). It could …
Number of citations: 30 dmd.aspetjournals.org
Q Zhang, H Ren, GL Baker - Beilstein Journal of Organic …, 2014 - beilstein-journals.org
… chloro-4-pentynoic acid [43,44], if chloride anions are present in the solution during the synthesis of 1 from 6 via diazotization and hydroxylation. However, 2-hydroxy-4-pentynoic acid (1…
Number of citations: 11 www.beilstein-journals.org

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